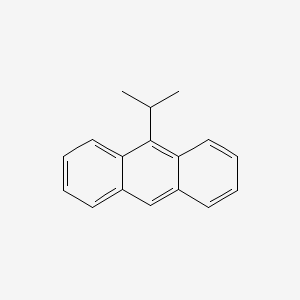
9-Isopropylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Isopropylanthracene is an organic compound belonging to the anthracene family, characterized by its three fused benzene rings. This compound is notable for its unique structural properties and potential applications in various scientific fields. The presence of an isopropyl group at the 9th position of the anthracene ring system imparts distinct chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Isopropylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of ionic liquids as catalysts has also been explored to enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions: 9-Isopropylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as sulfonation, can introduce sulfonic acid groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Sulfonation is often carried out using sulfur trioxide in dioxane as the solvent.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Sulfonic acid derivatives and sultones.
Scientific Research Applications
9-Isopropylanthracene has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 9-Isopropylanthracene in various applications is primarily based on its photophysical properties. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating singlet oxygen, a reactive oxygen species that can induce cell death in targeted tissues . The molecular targets and pathways involved include the interaction with cellular components such as lipids, proteins, and nucleic acids, leading to oxidative stress and subsequent cellular damage.
Comparison with Similar Compounds
- 9-Methylanthracene
- 9-Ethylanthracene
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
Comparison: Compared to its analogs, 9-Isopropylanthracene exhibits unique properties due to the presence of the isopropyl group. This group increases the compound’s steric hindrance, affecting its reactivity and photophysical properties. For instance, this compound has been shown to have different fluorescence quantum yields and triplet state energies compared to 9,10-dimethylanthracene . These differences make it a valuable compound for specific applications in materials science and photochemistry.
Properties
Molecular Formula |
C17H16 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
9-propan-2-ylanthracene |
InChI |
InChI=1S/C17H16/c1-12(2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
InChI Key |
LQRJPEHNMOASNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


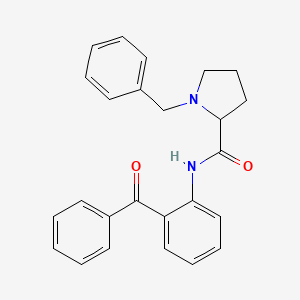
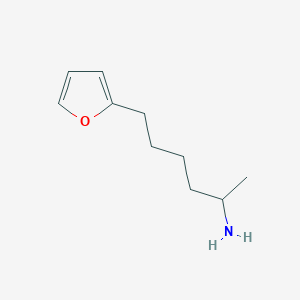
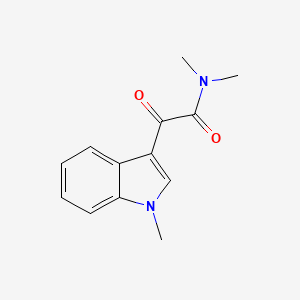
![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11999165.png)
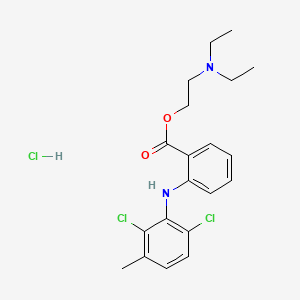
![[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B11999181.png)

![3-methyl-2H-benzo[b][1,4]thiazine hydrochloride](/img/structure/B11999189.png)




![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)

